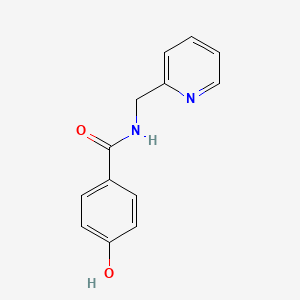
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the phenoxyacetamide family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as COX-2 and MMP-9. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been found to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is also stable under a wide range of conditions and has a long shelf life. However, N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. One area of research is to further investigate the mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. Another area of research is to explore the potential applications of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide in the treatment of various diseases, such as cancer and inflammation. In addition, there is a need to develop more efficient and cost-effective synthesis methods for N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. Finally, there is a need to evaluate the safety and toxicity of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-methyl-3-nitroaniline with ethyl chloroacetate in the presence of a base to form the intermediate product, N-(4-methyl-3-nitrophenyl)-2-chloroacetamide. The second step involves the reaction of the intermediate product with phenol in the presence of a base to form N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. The overall yield of this reaction is around 50%.
Applications De Recherche Scientifique
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the progression of various diseases.
Propriétés
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-7-8-12(9-14(11)17(19)20)16-15(18)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNMLENEPZEAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)




![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)